Heptadecan-9-yl 8-((2-hydroxyethyl)(8-oxo-8-((4-pentylcyclohexyl)oxy)octyl)amino)octanoate
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Overview
Description
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-oxo-8-((4-pentylcyclohexyl)oxy)octyl)amino)octanoate is a synthetic lipid compound. It is primarily used in the field of biochemistry and pharmaceuticals, particularly in the formulation of lipid nanoparticles for drug delivery systems. This compound is known for its ability to form stable complexes with various molecules, making it a valuable tool in the development of advanced therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(8-oxo-8-((4-pentylcyclohexyl)oxy)octyl)amino)octanoate typically involves a multi-step process. One common method includes the esterification of heptadecanoic acid with 8-((2-hydroxyethyl)(8-oxo-8-((4-pentylcyclohexyl)oxy)octyl)amino)octanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to remove any impurities and obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-oxo-8-((4-pentylcyclohexyl)oxy)octyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-oxo-8-((4-pentylcyclohexyl)oxy)octyl)amino)octanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of lipid-protein interactions and membrane dynamics.
Medicine: Utilized in the formulation of lipid nanoparticles for drug delivery, particularly in mRNA vaccines.
Industry: Applied in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(8-oxo-8-((4-pentylcyclohexyl)oxy)octyl)amino)octanoate involves its ability to form lipid nanoparticles. These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and facilitating their delivery to target cells. The compound interacts with cellular membranes, promoting endocytosis and subsequent release of the encapsulated agents into the cytoplasm .
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate
- Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate
Uniqueness
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-oxo-8-((4-pentylcyclohexyl)oxy)octyl)amino)octanoate is unique due to its specific structural features, such as the presence of the pentylcyclohexyl group, which imparts distinct physicochemical properties. This uniqueness makes it particularly effective in forming stable lipid nanoparticles and enhancing the delivery of therapeutic agents[5][5].
Properties
Molecular Formula |
C46H89NO5 |
---|---|
Molecular Weight |
736.2 g/mol |
IUPAC Name |
(4-pentylcyclohexyl) 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C46H89NO5/c1-4-7-10-12-16-23-30-43(31-24-17-13-11-8-5-2)51-45(49)32-25-18-14-20-27-38-47(40-41-48)39-28-21-15-19-26-33-46(50)52-44-36-34-42(35-37-44)29-22-9-6-3/h42-44,48H,4-41H2,1-3H3 |
InChI Key |
RODWPGSFWOUCMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC1CCC(CC1)CCCCC)CCO |
Origin of Product |
United States |
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